4-(2-Methyl-benzyl)-piperidine
Description
4-(2-Methyl-benzyl)-piperidine (CAS: 496056-24-7) is a piperidine derivative with a 2-methylbenzyl substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₉N, and it has a molecular weight of 189.30 g/mol . The compound’s structure features a rigid piperidine core, which influences its conformational stability and interactions with biological targets.
Properties
CAS No. |
496056-24-7 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
4-[(2-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H19N/c1-11-4-2-3-5-13(11)10-12-6-8-14-9-7-12/h2-5,12,14H,6-10H2,1H3 |
InChI Key |
LNNIQIBRCVWSMD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2CCNCC2 |
Canonical SMILES |
CC1=CC=CC=C1CC2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzylpiperidine Derivatives
Key Observations :
- Substituent Position : Moving the benzyl group from the 1-position (E2020) to the 4-position (4-(2-methyl-benzyl)-piperidine) alters steric and electronic interactions with target proteins. For example, E2020’s 1-benzyl group allows optimal binding to acetylcholinesterase’s catalytic site .
- Functional Group Effects : Addition of electron-donating groups (e.g., methoxy in E2020) enhances potency, while bulky substituents (e.g., pyrimidine in 20j) improve selectivity and pharmacokinetics .
Piperidine Derivatives with Aryl-Alkyl Substitutions
Key Observations :
- Aromatic Substitutions : Fluorine or methyl groups on the benzyl ring (e.g., 4-(4-fluorophenyl)piperidine) enhance metabolic stability and membrane permeability compared to unsubstituted analogs .
- Chain Length: Alkyl chains (e.g., butanol in Sigma receptor modulators) influence lipophilicity and target engagement. For example, the butanol chain in 4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol improves binding to Sigma receptors .
Piperidine-Based NMDA and Sigma Receptor Antagonists
Key Observations :
- Receptor Specificity : Structural rigidity (e.g., carbamate in 20j) improves NR2B selectivity over other NMDA subtypes. In contrast, AT-076’s dimethyl modification reduces opioid receptor subtype selectivity .
Physical Properties
- Melting Points : Benzylpiperidine derivatives typically exhibit melting points between 90–150°C (e.g., 90.9–93°C for 4-(4-phenylpiperidin-1-yl)-2-phenylbutan-2-ol) .
- Solubility: Piperidine analogs with polar substituents (e.g., 4-aminopiperidine) show higher aqueous solubility than lipophilic derivatives (e.g., 4-methylbenzylpiperidines) .
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